Introduction: A Unique Building Block for Peptide and Medicinal Chemistry
Introduction: A Unique Building Block for Peptide and Medicinal Chemistry
An In-Depth Technical Guide to Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid
Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid is a specialized amino acid derivative that holds significant value for researchers and developers in the fields of peptide synthesis and medicinal chemistry. Its unique chemical architecture, combining a butyric acid backbone with a stereospecific amine, a furan moiety, and the crucial fluorenylmethyloxycarbonyl (Fmoc) protecting group, offers a distinct set of properties and functionalities.
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a key feature of this compound.[1] This moiety is present in numerous natural products and pharmaceuticals, suggesting its favorable role in biological systems.[1] Its incorporation into a peptide sequence can subtly influence properties such as solubility, lipophilicity, and the peptide's interaction with its biological targets.[1] Furthermore, the furan ring is chemically versatile, capable of participating in various organic reactions like electrophilic aromatic substitution and Diels-Alder reactions, which provides a platform for further chemical modifications.[1]
The N-terminal Fmoc group is the cornerstone of its application in modern solid-phase peptide synthesis (SPPS). The Fmoc protecting group is renowned for its stability under acidic conditions and its lability under mild basic conditions (typically using piperidine).[2] This orthogonality allows for the selective deprotection of the α-amino group without affecting acid-sensitive side-chain protecting groups, leading to fewer side reactions and higher yields in peptide synthesis.[2][3]
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid, designed for professionals in drug development and chemical research.
Physicochemical Properties
The specific experimental data for Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid is not widely published. However, based on its chemical structure and data from analogous compounds, we can summarize its expected properties.
| Property | Value | Source |
| Chemical Name | (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(furan-2-yl)butanoic acid | N/A |
| Molecular Formula | C23H21NO5 | Calculated |
| Molecular Weight | 391.42 g/mol | Calculated |
| CAS Number | Not assigned in public databases | N/A |
| Appearance | Expected to be a white to off-white crystalline powder or solid. | [4][5] |
| Melting Point | Expected to be in the range of 120-160 °C, likely with decomposition. | [4][6] |
| Solubility | Expected to be soluble in common organic solvents like DMF, NMP, and DMSO. Fmoc-protected amino acids generally exhibit good solubility in these solvents. | [3] |
| Purity | Typically supplied at ≥95% or ≥98% purity (HPLC). | [5] |
| Chirality | Contains a chiral center at the C3 position with an (R) configuration, making it crucial for the synthesis of enantiomerically pure compounds. | [4] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid is as a building block in Fmoc-based solid-phase peptide synthesis. The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[7]
The key advantages of the Fmoc strategy include:
-
Mild Deprotection Conditions: The Fmoc group is removed with a mild base, typically a solution of 20% piperidine in DMF, which preserves acid-labile functionalities on the peptide and the resin linker.[2][7]
-
Reduced Side Reactions: The mild conditions minimize the risk of side reactions like chain cleavage or modification of sensitive amino acids.[3]
-
Ease of Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance, allowing for real-time monitoring of the deprotection step.[2]
General SPPS Workflow
The incorporation of Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid into a peptide sequence follows a standard cycle of deprotection, activation, and coupling.
Synthesis Protocol
The synthesis of Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid is typically a two-stage process: first, the synthesis of the unprotected amino acid, followed by the protection of the amino group with an Fmoc reagent.
Stage 1: Synthesis of (R)-3-Amino-4-(2-furyl)-butyric acid (Hypothetical Route)
A plausible synthetic route can be adapted from methods used for similar β-amino acids. One common approach is the asymmetric addition of a nucleophile to a suitable α,β-unsaturated ester, followed by hydrolysis.
Step-by-Step Methodology:
-
Preparation of the Chiral Auxiliary Conjugate: React trans-crotonyl chloride with a chiral auxiliary, such as (R)-4-benzyl-2-oxazolidinone, in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) to form the corresponding N-crotonyl oxazolidinone.
-
Asymmetric Conjugate Addition: Prepare an organocuprate reagent from 2-furyllithium (generated from furan and n-butyllithium) and copper(I) cyanide. React this cuprate with the N-crotonyl oxazolidinone derivative at low temperature (e.g., -78 °C) in THF. This step establishes the stereocenter at the C3 position.
-
Cleavage of the Chiral Auxiliary: After the reaction is complete, cleave the chiral auxiliary from the product using a mild hydrolytic agent, such as lithium hydroxide in a mixture of THF and water, to yield the free (R)-3-Amino-4-(2-furyl)-butyric acid.
-
Purification: Purify the resulting amino acid by recrystallization or column chromatography.
Stage 2: Fmoc Protection
A standard and efficient method for the N-Fmoc protection of amino acids involves the use of Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) in an aqueous basic solution.[8][9]
Step-by-Step Methodology:
-
Dissolution: Dissolve (R)-3-Amino-4-(2-furyl)-butyric acid (1 equivalent) in a mixture of 1,4-dioxane and a 10% aqueous sodium carbonate or sodium bicarbonate solution.[10]
-
Addition of Fmoc Reagent: Cool the solution in an ice bath (0-5 °C). Add a solution of Fmoc-Cl (approximately 1.1 equivalents) in dioxane dropwise while maintaining the temperature and vigorously stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water and acidify to a pH of ~2 using 1 M HCl. This will precipitate the Fmoc-protected amino acid.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid as a solid.[9]
Safety and Handling
The toxicological properties of Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid have not been extensively studied. Therefore, it should be handled with the standard precautions for laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at 0-8 °C is recommended.[4][5]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid is a valuable, non-canonical amino acid for advanced peptide synthesis and drug discovery. Its unique furan moiety offers opportunities to modulate the biological and physical properties of peptides, while the Fmoc group ensures its seamless integration into established SPPS protocols. The synthetic pathways, though requiring careful control of stereochemistry, are based on well-understood organic chemistry principles. As research into novel peptide therapeutics continues to expand, the demand for specialized building blocks like this will undoubtedly grow, making a thorough understanding of its chemical properties essential for innovation.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Furan Moiety: Novel Properties of Fmoc-(R)-3-Amino-4-(2-furyl)-butyric Acid in Chemical Research.
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Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved January 26, 2026, from [Link]
- Google Patents. (2021). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
-
The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
- Google Patents. (2020). CN110683960A - Synthesis method of (R) -3-aminobutanol.
-
ResearchGate. (2019). How to perform Fmoc protection using Fmoc-Cl? [Link]
- Google Patents. (1997). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
-
White Rose Research Online. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. [Link]
-
Fisher Scientific. (n.d.). (S)-4-(Boc-amino)-2-(Fmoc-amino)butyric acid, 96%. Retrieved January 26, 2026, from [Link]
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